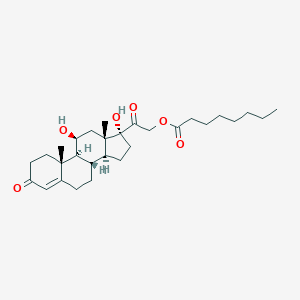

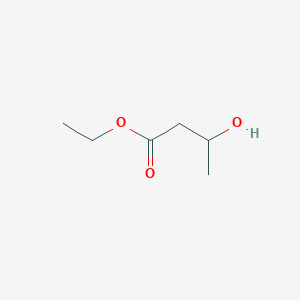

4-アミノ-5-クロロ-2-メトキシ安息香酸 2-(ジエチルアミノ)エチルエステル

概要

説明

科学的研究の応用

SDZ 205557 has a wide range of scientific research applications, including:

作用機序

生化学分析

Biochemical Properties

2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. This compound exhibits antiemetic properties by interacting with dopamine receptors in the central nervous system, thereby inhibiting nausea and vomiting. Additionally, it has parasympathomimetic activity, which means it can mimic the effects of the parasympathetic nervous system. This interaction involves binding to muscarinic receptors, leading to increased gastrointestinal motility .

Cellular Effects

The effects of 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can enhance the release of acetylcholine, a neurotransmitter, which in turn stimulates smooth muscle contraction in the gastrointestinal tract. This action is beneficial in treating conditions like gastroparesis and other motility disorders .

Molecular Mechanism

At the molecular level, 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate exerts its effects through several mechanisms. It binds to dopamine D2 receptors, acting as an antagonist, which prevents dopamine from exerting its effects. This inhibition is crucial in its antiemetic action. Additionally, the compound’s interaction with muscarinic receptors enhances gastrointestinal motility by increasing the release of acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that its efficacy in enhancing gastrointestinal motility remains consistent over time, although prolonged exposure may lead to receptor desensitization .

Dosage Effects in Animal Models

The effects of 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate vary with different dosages in animal models. At therapeutic doses, it effectively enhances gastrointestinal motility and exhibits antiemetic properties. At higher doses, it can cause adverse effects such as hypotension, bradycardia, and excessive salivation. These toxic effects are likely due to overstimulation of muscarinic receptors .

Metabolic Pathways

2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate is metabolized primarily in the liver. The metabolic pathways involve cytochrome P450 enzymes, which facilitate the breakdown of the compound into its metabolites. These metabolites are then excreted via the kidneys. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate is transported and distributed through passive diffusion and active transport mechanisms. It can bind to plasma proteins, which aids in its distribution throughout the body. The compound’s localization in specific tissues, such as the gastrointestinal tract and central nervous system, is crucial for its therapeutic effects .

Subcellular Localization

The subcellular localization of 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate is primarily within the cytoplasm and on the cell membrane, where it interacts with its target receptors. The compound’s activity is influenced by its ability to reach these specific compartments. Post-translational modifications, such as phosphorylation, can also affect its localization and function .

準備方法

合成経路と反応条件: SDZ 205557の合成には、塩酸の存在下での4-アミノ-5-クロロ-2-メトキシ安息香酸と2-(ジエチルアミノ)エタノールのエステル化が含まれます . 反応は通常、還流条件下で行われ、生成物は再結晶によって精製されます .

工業生産方法: SDZ 205557の工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、工業用グレードの試薬と溶媒の使用が含まれ、反応条件は最大の収率と純度のために最適化されています .

化学反応の分析

反応の種類: SDZ 205557は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は対応するカルボン酸を生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります .

科学研究アプリケーション

SDZ 205557は、以下を含む幅広い科学研究アプリケーションを持っています。

類似化合物との比較

類似化合物:

ICS 205-930: 5-HT4受容体の別のアンタゴニストですが、SDZ 205557に比べて効力が低くなっています.

レンザプリド: 受容体親和性が類似していますが、薬理学的特性が異なります.

メトクロプロミド: セロトニン受容体への影響で知られていますが、より幅広い活性を示します.

独自性: SDZ 205557は、5-HT4受容体に対する高い選択性と効力によって独自性を発揮しています . このため、この受容体の特定のターゲティングが必要な研究設定で好ましい選択肢となっています .

特性

IUPAC Name |

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O3/c1-4-17(5-2)6-7-20-14(18)10-8-11(15)12(16)9-13(10)19-3/h8-9H,4-7,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNWMBDISAYHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160102 | |

| Record name | 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137196-67-9 | |

| Record name | 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137196679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SDZ 205557?

A1: SDZ 205557 acts as a selective antagonist of the serotonin 5-HT4 receptor. [, , , , ] This means it binds to the 5-HT4 receptor and blocks the action of serotonin and other agonists at this receptor site.

Q2: What is the significance of SDZ 205557 in studying memory processes?

A2: Research shows that administering SDZ 205557 to mice immediately after a learning task impairs their memory performance in the passive avoidance test, suggesting a role for 5-HT4 receptors in memory consolidation. [] Interestingly, pre-treatment with 5-HT4 agonists can prevent this SDZ 205557-induced amnesia, further supporting this notion. []

Q3: How does the structure of SDZ 205557 relate to its activity at the 5-HT4 receptor?

A3: While the provided research doesn't delve into the specific structural features of SDZ 205557 responsible for its 5-HT4 receptor binding, it highlights that modifying the structure of similar compounds can significantly impact their potency and selectivity for this receptor. [, ] For example, introducing different substituents on the indole ring of related tryptamine derivatives affects their affinity for the 5-HT4 receptor. [] Similarly, changing the chirality of alpha-tropanyl esters, a class of compounds including analgesic agents, can influence their interaction with 5-HT4 receptors and modify their analgesic effects. []

Q4: What is the role of SDZ 205557 in studying the role of 5-HT4 receptors in gastrointestinal function?

A4: SDZ 205557 has been instrumental in characterizing the pharmacological properties of novel 5-HT4 receptor ligands, particularly in models of gastrointestinal function. [] For instance, researchers have used SDZ 205557 to block the effects of potential 5-HT4 agonists on guinea pig ileal longitudinal muscle and rat esophagus, confirming the involvement of the 5-HT4 receptor in their mechanism of action. []

Q5: Has SDZ 205557 been used to investigate the role of 5-HT4 receptors in other physiological systems?

A5: Yes, SDZ 205557 has been used in research exploring the role of 5-HT4 receptors in various physiological processes beyond memory and gastrointestinal function. For example, studies have employed SDZ 205557 to investigate the involvement of 5-HT4 receptors in:

- Modulation of acetylcholine release in the rabbit iris-ciliary body: Research shows that SDZ 205557 can block the enhancing effect of 5-HT on acetylcholine release in this tissue, suggesting a role for 5-HT4 receptors in regulating intraocular pressure. [, ]

- Control of serotonin neuron activity in the dorsal raphe nucleus (DRN): Studies using SDZ 205557 have provided evidence that 5-HT4 receptors exert both tonic and phasic control over serotonin neuron firing in the DRN, a brain region implicated in mood regulation. []

- Regulation of pacemaker activity in interstitial cells of Cajal (ICC): Research indicates that SDZ 205557 can block the effects of 5-HT on the pacemaker activity of ICC in the mouse small intestine, highlighting a potential role for 5-HT4 receptors in modulating gut motility. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)

![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)

![3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B144807.png)